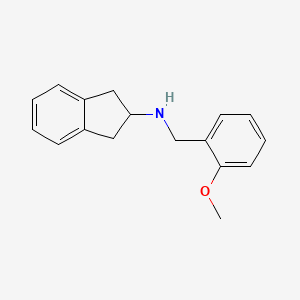![molecular formula C26H18Cl2N4OS B4739996 3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol
Overview
Description
Synthesis Analysis
Synthesis approaches for heterocyclic systems often involve condensation reactions, cyclization, and substitutions to introduce various functional groups, providing a framework for understanding potential synthesis strategies for the compound . For instance, Hui et al. (2000) described the synthesis of triazole derivatives through condensation reactions, highlighting a method that could potentially apply to the synthesis of similar compounds (Hui et al., 2000).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to determine the configuration and conformation of molecules. Mandal and Patel (2018) determined the structures of chlorophenyl-substituted quinazolin-4(1H)-ones via X-ray diffraction, providing insight into the molecular arrangement and interactions that could be relevant to understanding the structure of the compound of interest (Mandal & Patel, 2018).
Chemical Reactions and Properties
The chemical reactivity and functional group transformations of related compounds provide a basis for predicting the chemical behavior of "3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol." Studies like those by Patel and Shaikh (2011) and Patel et al. (2010) on quinazoline derivatives offer insights into potential chemical reactions, including cyclization and halogenation (Patel & Shaikh, 2011), (Patel et al., 2010).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of compounds under different conditions. Research by Fatma et al. (2017) on a phenylquinolin-2(1H)-one derivative provides an example of how crystallography and density functional theory (DFT) can be used to analyze physical properties, which could be analogous to the compound (Fatma et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability, and interactions with biological targets, are vital for understanding the compound's potential applications and behavior. Studies on similar heterocyclic compounds, such as those by Marvadi et al. (2019) on triazolylmethyldihydroquinolines, provide insights into chemical stability and reactivity patterns that may be relevant (Marvadi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[5-(3,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N4OS/c1-2-14-32-24(17-12-13-19(27)20(28)15-17)30-31-26(32)34-23-22(16-8-4-3-5-9-16)18-10-6-7-11-21(18)29-25(23)33/h2-13,15H,1,14H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRFFFEEKHCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzoxazole](/img/structure/B4739920.png)

![N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4739937.png)
![(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4739941.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4739942.png)

![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4739954.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4739966.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4739968.png)
![3,5-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B4739981.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4739989.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)
![3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4740011.png)
![ethyl N-{[(3-methoxyphenyl)amino]carbonothioyl}glycinate](/img/structure/B4740018.png)